4-乙酰氧基奥美拉唑硫化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

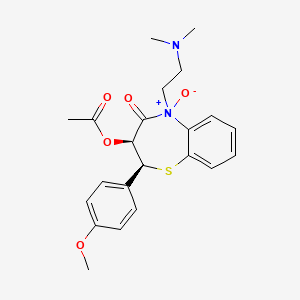

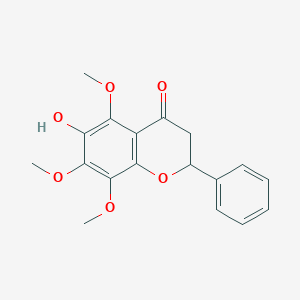

4-Acetyloxy Omeprazole Sulfide, also known as 4-Acetyloxy Omeprazole Sulfide, is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.428. The purity is usually 95%.

BenchChem offers high-quality 4-Acetyloxy Omeprazole Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyloxy Omeprazole Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

(S)-奥美拉唑合成工艺优化

本研究利用响应面法(RSM)优化了奥美拉唑硫化物氧化成(S)-奥美拉唑的工艺。使用的催化剂是在十六烷基三甲基溴化铵(CTAB)/异辛烷/正丁醇/水油包水型微乳液中的环境友好型大豆荚过氧化物酶(SPP)。奥美拉唑硫化物的转化率、(S)-奥美拉唑的收率和ee分别为93.75%、91.56%和96.08% .

利用静止细胞进行不对称生物氧化

在本研究中,罗多杆菌属红球菌(R.红球菌)ATCC 4276 的突变体QZ-3 的静止细胞在氯仿-水双相体系中用于催化奥美拉唑硫化物的生物氧化,制备(S)-奥美拉唑 .在最佳工作条件下,获得的(S)-奥美拉唑的最佳收率为92.9%,对映体过量(ee)(>99%),未检测到砜类副产物 .

新型合成工艺

开发了一种新的药物杂质合成工艺,包括将5-甲氧基苯并噻唑转化为酯,然后将酯与2-氯甲基-4-甲氧基-3,5-二甲基吡啶的格氏试剂偶联 .该工艺被发现是简短的、简单的,并且达到了预期的收率 .

作用机制

Target of Action

The primary target of 4-Acetyloxy Omeprazole Sulfide is the proton pump . This pump, also known as the H+/K+ ATPase enzyme , is located on the secretory surface of gastric parietal cells . It plays a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

4-Acetyloxy Omeprazole Sulfide, similar to its parent compound Omeprazole, works by inhibiting the proton pump . It covalently binds to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme . This interaction prevents the final step in gastric acid production, leading to a dose-dependent inhibition of gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump affects the gastric acid secretion pathway . By suppressing this pathway, 4-Acetyloxy Omeprazole Sulfide reduces the production of gastric acid, thereby decreasing the acidity of the stomach. This can help alleviate conditions associated with excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The polymorphism of CYP2C19 can affect the metabolism and hence the bioavailability of the drug . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties can also be influenced by factors such as dosage, route of administration, and patient-specific factors .

Result of Action

The primary result of 4-Acetyloxy Omeprazole Sulfide’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, alleviating symptoms associated with conditions like GERD and peptic ulcer disease . It can also promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of 4-Acetyloxy Omeprazole Sulfide can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s solubility and absorption. Additionally, factors such as diet, concurrent medications, and genetic variations in drug-metabolizing enzymes can also impact the drug’s efficacy and stability .

生化分析

Cellular Effects

The cellular effects of 4-Acetyloxy Omeprazole Sulfide are not well-documented. Studies on Omeprazole have shown that it can have significant effects on cells. For instance, it has been found to inhibit acid secretion in parietal cells, leading to an increase in gastric pH

Molecular Mechanism

It is known that Omeprazole and its derivatives work by irreversibly blocking the H+/K+ ATPase enzyme system on the gastric parietal cell’s secretory surface . This inhibits the final step in gastric acid production, reducing gastric acidity

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Acetyloxy Omeprazole Sulfide in laboratory settings. Studies on Omeprazole have shown that it can have long-lasting effects on acid secretion, despite a relatively short plasma elimination half-life

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 4-Acetyloxy Omeprazole Sulfide in animal models. Studies on Omeprazole have shown that it can have significant effects in animals, with long-term use leading to a significant increase in serum gastrin levels .

Metabolic Pathways

It is known that Omeprazole is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4

Subcellular Localization

It is known that Omeprazole accumulates in the acidic canaliculi of the parietal cell, where it is activated and inhibits the H+/K+ ATPase enzyme

属性

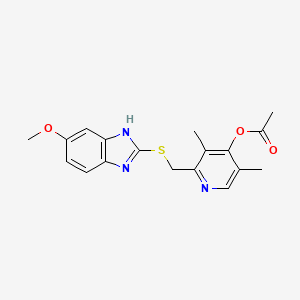

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSBQPLPAYUFHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717999 |

Source

|

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359829-71-2 |

Source

|

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。